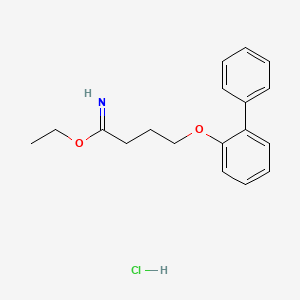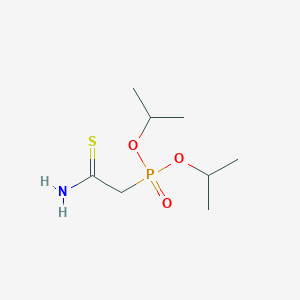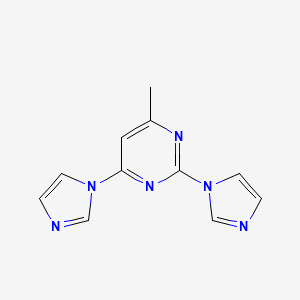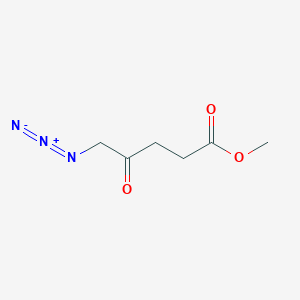
Pentanoic acid, 5-azido-4-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-azido-4-oxo-, methyl ester is an organic compound with a unique structure that includes an azido group, a keto group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-azido-4-oxo-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-oxopentanoic acid.
Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction, where a suitable azide source (e.g., sodium azide) reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-azido-4-oxo-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Sodium azide is commonly used for azidation reactions.
Major Products
Oxidation: Formation of pentanoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azides.
Scientific Research Applications
Pentanoic acid, 5-azido-4-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-azido-4-oxo-, methyl ester involves its reactivity due to the presence of the azido and keto groups. The azido group can undergo click chemistry reactions, making it useful in bioconjugation and labeling studies. The keto group can participate in various nucleophilic addition reactions, providing a versatile platform for chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-oxo-, methyl ester: Similar structure but lacks the azido group.
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester: Contains a dimethylamino group instead of an azido group.
Uniqueness
Pentanoic acid, 5-azido-4-oxo-, methyl ester is unique due to the presence of the azido group, which imparts distinct reactivity and potential for applications in click chemistry and bioconjugation. This sets it apart from other similar compounds that do not possess the azido functionality.
Properties
CAS No. |
159150-70-6 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
methyl 5-azido-4-oxopentanoate |
InChI |
InChI=1S/C6H9N3O3/c1-12-6(11)3-2-5(10)4-8-9-7/h2-4H2,1H3 |
InChI Key |
YXCSXSQIHFZDPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





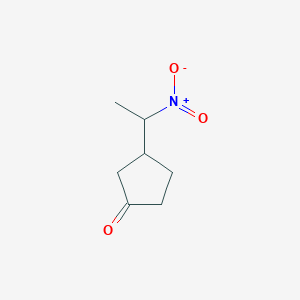
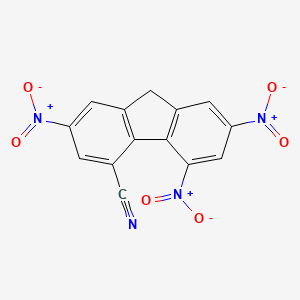
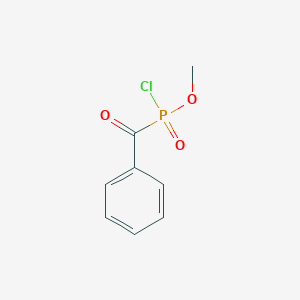

![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)

![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
